N-(3,4-Dichlorophenyl)-2-morpholinoacetamide
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Overview
Description
N-(3,4-Dichlorophenyl)-2-morpholinoacetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a morpholine ring attached to an acetamide group, which is further substituted with a 3,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-2-morpholinoacetamide typically involves the reaction of 3,4-dichloroaniline with morpholine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: 3,4-dichloroaniline is reacted with acetic anhydride to form N-(3,4-dichlorophenyl)acetamide.
Step 2: The resulting N-(3,4-dichlorophenyl)acetamide is then reacted with morpholine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pressure to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-2-morpholinoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
N-(3,4-Dichlorophenyl)-2-morpholinoacetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-2-morpholinoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Propanil (N-(3,4-dichlorophenyl)propanamide): A widely used herbicide with a similar structure.
Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea): Another herbicide that inhibits photosynthesis.
3,4-Dichloroaniline: A common intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Uniqueness
N-(3,4-Dichlorophenyl)-2-morpholinoacetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
CAS No. |
22010-23-7 |
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Molecular Formula |
C12H14Cl2N2O2 |
Molecular Weight |
289.15g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-10-2-1-9(7-11(10)14)15-12(17)8-16-3-5-18-6-4-16/h1-2,7H,3-6,8H2,(H,15,17) |
InChI Key |
RUJJKIQBDJOAQA-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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